5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid chemical properties
5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid chemical properties
An In-Depth Technical Guide to 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid
Authored by: Gemini, Senior Application Scientist
Introduction
5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is a significant Phase I metabolite of the synthetic cannabinoid receptor agonist (SCRA) known as RCS-4.[1][2] RCS-4, or 2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone, has been identified in various herbal smoking blends and is recognized for its potent agonist activity at cannabinoid receptors (CB1 and CB2).[2][3] The parent compound is extensively metabolized in the body, and often it is the metabolites, rather than the original drug, that are detected in clinical and forensic urine samples.[1] This makes the study of its metabolites, such as 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid, crucial for developing reliable screening methods to confirm the intake of RCS-4.[1][2] Furthermore, metabolites of other synthetic cannabinoids have been shown to retain significant affinity for and activity at cannabinoid receptors, suggesting that they may contribute to the overall pharmacological and toxicological profile of the parent compound.[1]
This guide provides a comprehensive overview of the known chemical and biological properties of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid, intended for researchers, scientists, and professionals in the fields of drug metabolism, forensic toxicology, and pharmacology.
Chemical Identity and Physicochemical Properties
The fundamental identity of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is established by its unique molecular structure, which features an indole core N-alkylated with a pentanoic acid chain and substituted at the 3-position with a 4-methoxybenzoyl group.
Molecular Structure
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IUPAC Name: 5-[3-(4-methoxybenzoyl)-1H-indol-1-yl]pentanoic acid
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Molecular Formula: C₂₁H₂₁NO₄
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Molecular Weight: 351.40 g/mol
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. It is important to note that while some data is derived from the commercially available deuterated standard, specific experimental values for the non-deuterated compound, such as melting point and boiling point, are not widely published.
| Property | Value / Description | Source |
| Molecular Formula | C₂₁H₂₁NO₄ | [4] |
| Molecular Weight | 351.40 g/mol | Calculated |
| Appearance | Not specified (likely a solid at room temperature) | - |
| Solubility | Soluble in DMF and DMSO (~1 mg/mL); Sparingly soluble in Ethanol (~0.3 mg/mL). Inferred from its deuterated analog. | [4] |
| UV/Vis. λmax | 213, 264, 313 nm (in acetonitrile) | [4] |
| InChI Key | CJXFWFGLGOBGBR-UHFFFAOYSA-N | [4] |
Spectroscopic and Analytical Characterization
Definitive identification of this metabolite relies on modern analytical techniques. While a complete set of published spectra is not available, its structural features allow for the prediction of characteristic spectroscopic signatures.
Mass Spectrometry (MS)
High-resolution time-of-flight mass spectrometry (TOF-MS) has been successfully employed to identify this compound in complex biological matrices like human hepatocyte incubations.[1] The expected protonated molecular ion [M+H]⁺ would have a precise mass-to-charge ratio (m/z) consistent with the molecular formula C₂₁H₂₁NO₄.
Expected Fragmentation Pattern: The molecular structure suggests several likely fragmentation pathways in tandem mass spectrometry (MS/MS), which are invaluable for structural confirmation. Key fragment ions would likely arise from:
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Cleavage of the pentanoic acid side chain.
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Fission at the benzoyl-indole linkage.
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Loss of the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts (δ) in ¹H and ¹³C NMR spectra are based on the distinct chemical environments within the molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Assignment |
| ¹H NMR | ~10.0-12.0 (broad s) | Carboxylic acid proton (-COOH) |
| ~8.0-8.2 (m) | Indole ring protons | |
| ~7.8 (d) | Benzoyl protons ortho to C=O | |
| ~7.0-7.4 (m) | Indole and Benzoyl ring protons | |
| ~4.2 (t) | N-CH₂ of pentanoic acid chain | |
| ~3.9 (s) | Methoxy group protons (-OCH₃) | |
| ~2.4 (t) | α-CH₂ of pentanoic acid chain | |
| ~1.5-2.0 (m) | β and γ-CH₂ of pentanoic acid chain | |
| ¹³C NMR | ~175 | Carboxylic acid carbonyl (COOH) |
| ~190 | Ketone carbonyl (C=O) | |
| ~160 | Aromatic C-OCH₃ | |
| ~110-140 | Aromatic and Indole carbons | |
| ~55 | Methoxy carbon (-OCH₃) | |
| ~45 | N-CH₂ of pentanoic acid chain | |
| ~20-35 | Aliphatic carbons of pentanoic acid chain |
Note: These are estimated values. Actual spectra would need to be acquired for definitive assignment.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1650-1680 | C=O stretch | Ketone |
| ~1600, ~1480 | C=C stretch | Aromatic Rings |
| ~1250 | C-O stretch | Aryl ether |
The broad O-H stretch is a hallmark of the hydrogen-bonded dimer formation typical of carboxylic acids.[5][6]
Synthesis and Metabolic Formation
This compound is primarily of interest due to its biological formation from RCS-4. Understanding this pathway is key to its detection.
Metabolic Pathway
5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is a product of Phase I metabolism, specifically the ω-oxidation of the N-pentyl side chain of RCS-4.[1][7] This biotransformation is typically catalyzed by cytochrome P450 (CYP450) enzymes in the liver. The metabolic cascade involves initial hydroxylation at the terminal carbon of the pentyl group, followed by further oxidation to a carboxylic acid.
Caption: Metabolic conversion of RCS-4 to its pentanoic acid metabolite.
Synthetic Approaches
While no specific synthesis for this compound is published, general methods for creating N-alkylated indole derivatives can be proposed. A plausible laboratory synthesis would involve two key steps:
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N-Alkylation of the Indole Core: Reaction of 3-(4-methoxybenzoyl)indole with a suitable 5-halopentanoate ester (e.g., ethyl 5-bromopentanoate) under basic conditions.
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Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
Biological Activity and Pharmacological Context
Role as a Biomarker
The primary significance of this compound is its use as a biomarker to confirm exposure to RCS-4. Since parent SCRAs are often rapidly metabolized and cleared, detection of stable, longer-lasting metabolites in urine is the preferred method in forensic and clinical toxicology.[1]
Cannabinoid Receptor Activity (Inferred)
The parent drug, RCS-4, is a known agonist at both CB1 and CB2 cannabinoid receptors.[3][7] The CB1 receptor, located primarily in the central nervous system, is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is found mainly in the immune system and is associated with immunomodulatory functions.
It is well-established that metabolites of SCRAs can retain affinity and efficacy at these receptors.[1] Although the specific activity of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid has not been reported, its structural similarity to other active compounds suggests it may contribute to the overall pharmacological effect of RCS-4. The introduction of the polar carboxylic acid group may, however, alter its blood-brain barrier permeability and receptor binding profile compared to the parent compound.
Sources
- 1. Metabolite profiling of RCS-4, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite profiling of RCS-4, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]

